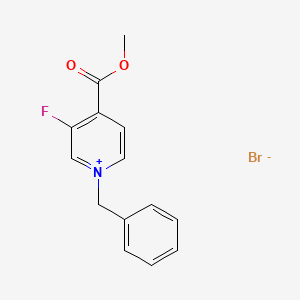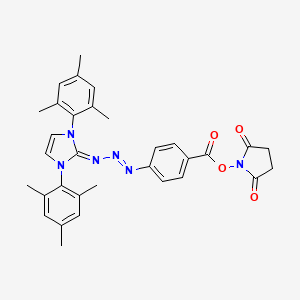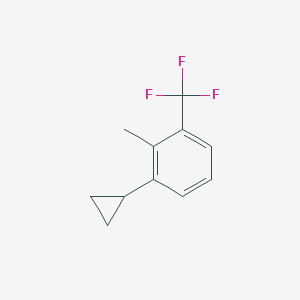
1-(3-Chlorophenyl)-2-methyl-2-propenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a chlorophenyl group attached to a propenone moiety
准备方法
The synthesis of 1-(3-Chlorophenyl)-2-methyl-2-propenone typically involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative. Industrial production methods may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.
化学反应分析
1-(3-Chlorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenone to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the propenone moiety can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include various substituted phenylpropenones, alcohols, and halogenated compounds.
科学研究应用
1-(3-Chlorophenyl)-2-methyl-2-propenone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving carbonyl compounds.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-2-methyl-2-propenone involves its interaction with various molecular targets and pathways. The compound’s electrophilic carbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The specific pathways involved may include inhibition of key enzymes, interference with signal transduction, and induction of oxidative stress.
相似化合物的比较
1-(3-Chlorophenyl)-2-methyl-2-propenone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methyl-2-propenone: Similar structure but with the chlorine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)-2-methyl-2-propenone: Bromine substitution instead of chlorine, potentially leading to variations in chemical properties and applications.
1-(3-Fluorophenyl)-2-methyl-2-propenone: Fluorine substitution, which can influence the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
InChI 键 |
IMCGVODXCDQYRE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)




![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)




